molecular formula C13H13F2N3O3S B2872967 2-[3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-sulfonyl fluoride CAS No. 2411244-73-8

2-[3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-sulfonyl fluoride

Cat. No.: B2872967
CAS No.: 2411244-73-8
M. Wt: 329.32
InChI Key: FHLBXXNATHBBKJ-UHFFFAOYSA-N
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Description

The compound “2-[3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-sulfonyl fluoride” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorophenyl group attached to a pyrrolidine ring, which is further attached to an oxadiazole ring and a sulfonyl fluoride group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine rings can undergo a variety of reactions, including ring-opening reactions, substitutions, and additions . The oxadiazole ring and the sulfonyl fluoride group may also participate in various reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could include its molecular weight, melting point, boiling point, solubility in various solvents, and stability under different conditions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is intended to be used as a drug, it would interact with specific biological targets in the body . The exact mechanism of action would need to be determined through biological testing and analysis.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its mechanism of action, and testing of its biological activity. It could also involve the design of new compounds with similar structures but different biological profiles .

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O3S/c14-10-5-3-9(4-6-10)8-12-16-13(21-17-12)11-2-1-7-18(11)22(15,19)20/h3-6,11H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLBXXNATHBBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)F)C2=NC(=NO2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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